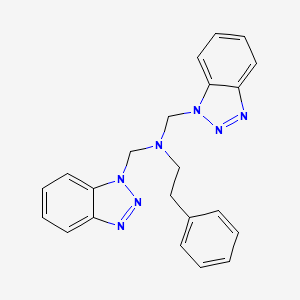

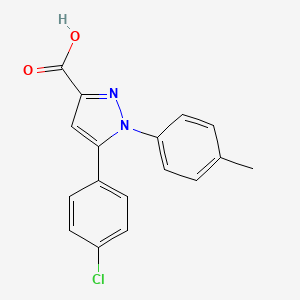

Bis(1H-1,2,3-benzotriazol-1-ylmethyl)(2-phenylethyl)amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Bis(1H-1,2,3-benzotriazol-1-ylmethyl)(2-phenylethyl)amine, also known as BTA-amine, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. It is a versatile molecule that can be used as a stabilizer, corrosion inhibitor, and UV absorber.

Mechanism of Action

Bis(1H-1,2,3-benzotriazol-1-ylmethyl)(2-phenylethyl)amine acts as a corrosion inhibitor by forming a protective layer on the metal surface, which prevents the metal from coming into contact with the corrosive environment. It also absorbs UV radiation by forming a complex with the UV-absorbing group and dissipating the absorbed energy as heat. Bis(1H-1,2,3-benzotriazol-1-ylmethyl)(2-phenylethyl)amine can also act as a fluorescent probe by binding to metal ions and emitting a characteristic fluorescence signal.

Biochemical and Physiological Effects:

Bis(1H-1,2,3-benzotriazol-1-ylmethyl)(2-phenylethyl)amine has been shown to have low toxicity and is not mutagenic or carcinogenic. It has been used in biomedical research as a fluorescent probe for detecting metal ions in biological samples. Bis(1H-1,2,3-benzotriazol-1-ylmethyl)(2-phenylethyl)amine has also been investigated for its potential use as a drug delivery system and for its antimicrobial properties.

Advantages and Limitations for Lab Experiments

One advantage of using Bis(1H-1,2,3-benzotriazol-1-ylmethyl)(2-phenylethyl)amine in lab experiments is its versatility. It can be used as a stabilizer, corrosion inhibitor, UV absorber, and fluorescent probe. Another advantage is its low toxicity, which makes it suitable for use in biomedical research. One limitation of using Bis(1H-1,2,3-benzotriazol-1-ylmethyl)(2-phenylethyl)amine is its cost, which may limit its use in large-scale industrial applications.

Future Directions

There are several future directions for research on Bis(1H-1,2,3-benzotriazol-1-ylmethyl)(2-phenylethyl)amine. One direction is the development of new synthesis methods that are more efficient and cost-effective. Another direction is the investigation of its potential use as a drug delivery system for targeted drug delivery. Bis(1H-1,2,3-benzotriazol-1-ylmethyl)(2-phenylethyl)amine could also be investigated for its potential use in the development of new materials with improved properties, such as increased stability and UV resistance. Finally, Bis(1H-1,2,3-benzotriazol-1-ylmethyl)(2-phenylethyl)amine could be studied for its potential use in the development of new antimicrobial agents.

Synthesis Methods

The synthesis of Bis(1H-1,2,3-benzotriazol-1-ylmethyl)(2-phenylethyl)amine involves the reaction of 2-phenylethylamine with 1H-1,2,3-benzotriazole in the presence of a catalyst such as triethylamine. The reaction takes place in a solvent such as acetonitrile or dimethylformamide at room temperature. The resulting product is a white solid that can be purified by recrystallization or column chromatography.

Scientific Research Applications

Bis(1H-1,2,3-benzotriazol-1-ylmethyl)(2-phenylethyl)amine has been extensively studied for its potential applications in various scientific fields. It has been used as a stabilizer for polymers, corrosion inhibitor for metals, and UV absorber in coatings and plastics. Bis(1H-1,2,3-benzotriazol-1-ylmethyl)(2-phenylethyl)amine has also been investigated for its potential use as a fluorescent probe for detecting metal ions in biological samples.

properties

IUPAC Name |

N,N-bis(benzotriazol-1-ylmethyl)-2-phenylethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N7/c1-2-8-18(9-3-1)14-15-27(16-28-21-12-6-4-10-19(21)23-25-28)17-29-22-13-7-5-11-20(22)24-26-29/h1-13H,14-17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXRXGIDNKLPGLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN(CN2C3=CC=CC=C3N=N2)CN4C5=CC=CC=C5N=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(1H-1,2,3-benzotriazol-1-ylmethyl)(2-phenylethyl)amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-ethyl-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2864755.png)

![(Z)-10,13-dimethyl-16-((5-methylfuran-2-yl)methylene)tetradecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one](/img/structure/B2864759.png)

![2-fluoro-3-methoxy-N-[3-(2-oxoazetidin-1-yl)phenyl]benzamide](/img/structure/B2864762.png)

![3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]propanehydrazide](/img/structure/B2864767.png)

![Methyl 2-[6-(2,4-dimethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2864770.png)